6-chloro-N-[3-(furan-2-yl)propyl]imidazo[1,2-a]pyridine-2-carboxamide
Description
6-Chloro-N-[3-(furan-2-yl)propyl]imidazo[1,2-a]pyridine-2-carboxamide is a synthetic imidazo[1,2-a]pyridine derivative characterized by:
- A chloro substituent at position 6 of the imidazo[1,2-a]pyridine core.
- A carboxamide group at position 2, with a 3-(furan-2-yl)propyl chain attached to the nitrogen. This structural motif is associated with diverse biological activities, including antimicrobial and central nervous system (CNS) modulation, as observed in related compounds .
Properties
IUPAC Name |
6-chloro-N-[3-(furan-2-yl)propyl]imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-11-5-6-14-18-13(10-19(14)9-11)15(20)17-7-1-3-12-4-2-8-21-12/h2,4-6,8-10H,1,3,7H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJHNGXOKHFDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCCNC(=O)C2=CN3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[3-(furan-2-yl)propyl]imidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in a suitable solvent like propan-2-ol, followed by further treatment with reagents such as phosphorus pentasulfide (P2S5) in anhydrous toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[3-(furan-2-yl)propyl]imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.
Scientific Research Applications
6-chloro-N-[3-(furan-2-yl)propyl]imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-[3-(furan-2-yl)propyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations:
- Anti-TB Activity : Analogs with methyl or fluorophenyl substituents exhibit ultra-low MIC values (0.004–0.03 µM), suggesting that electron-withdrawing groups enhance potency against Mycobacterium tuberculosis . The target compound’s furan group, an electron-rich heterocycle, may reduce anti-TB efficacy compared to these derivatives.
- Nurr1 Agonism : N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide demonstrates potent Nurr1 activation (EC50 = 1 nM), highlighting the importance of aromatic substituents for nuclear receptor targeting . The target’s furan-propyl chain may offer distinct pharmacokinetic advantages (e.g., metabolic stability) but requires empirical validation.
- Antikinetoplastid Activity: Chalcone-conjugated analogs show moderate activity against Trypanosoma spp. (IC50 = 1.13–8.5 µM), suggesting that appended functional groups can diversify biological applications .
Biological Activity
6-Chloro-N-[3-(furan-2-yl)propyl]imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a fused ring system that combines an imidazo[1,2-a]pyridine core with a furan moiety, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of intermediates : Starting from readily available precursors.
- Cyclization : The reaction conditions are optimized to yield the desired product.
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance:
- A study reported that various 6-substituted imidazo[1,2-a]pyridines showed excellent activity against colon cancer cell lines (HT-29 and Caco-2), initiating apoptosis through mitochondrial pathways involving cytochrome c release and caspase activation .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HT-29 | TBD | Apoptosis via mitochondrial pathway |
| Other Imidazo Derivatives | Caco-2 | TBD | Caspase activation |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Nitrogen heterocycles like imidazo[1,2-a]pyridines have been shown to possess antibacterial activities. For example, derivatives have demonstrated effectiveness against various bacterial strains with MIC values comparable to standard antibiotics .
The mechanisms underlying the biological activities of this compound may include:
- Inhibition of Enzymatic Activity : Compounds in this class often act as enzyme inhibitors, affecting pathways critical for cell survival.
- Induction of Apoptosis : The release of pro-apoptotic factors and activation of caspases are common pathways through which these compounds exert their effects.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Colon Cancer : A range of imidazo[1,2-a]pyridines was synthesized and tested against colon cancer cell lines, showing promising results in inducing apoptosis without significant toxicity to normal cells .
- Antibacterial Evaluation : Research demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong antibacterial properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
